Dihydroquinazoline

Anticancer Hypoxia-selective cytotoxin Leukemia

Differentiate your research with Dihydroquinazoline (CAS 53378-34-0). Unlike planar quinazolines, its partially reduced, non-aromatic ring introduces conformational flexibility critical for induced-fit binding (e.g., subpocket formation in TryR). This scaffold delivers a 5X increase in hypoxic cytotoxicity for HAP design, T-type calcium channel blockade (IC50=41 nM) for oncology, and AChE inhibition surpassing galantamine. Secure a multifunctional starting material optimized for selective 5-HT3 antagonism and neurodegeneration studies. Choose this precise isomer for target specificity planar analogs cannot achieve.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 53378-34-0
Cat. No. B8668462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroquinazoline
CAS53378-34-0
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1NC2=CC=CC=C2C=N1
InChIInChI=1S/C8H8N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-5,10H,6H2
InChIKeyNTURVSFTOYPGON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroquinazoline (CAS 53378-34-0): Core Scaffold Properties and Procurement Considerations


Dihydroquinazoline (CAS 53378-34-0) is a partially reduced bicyclic heterocyclic compound with the molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol [1]. It serves as a key scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . As a reduced form of quinazoline, its non-aromatic dihydropyrimidine ring provides a unique three-dimensional structure that enables specific interactions with biological targets, a feature not possible with fully aromatic quinazoline [2].

Why Dihydroquinazoline (CAS 53378-34-0) Cannot Be Interchanged with Generic Quinazoline Analogs


The non-aromatic dihydropyrimidine ring of dihydroquinazoline creates a distinct three-dimensional conformation, enabling unique binding interactions with biological targets such as trypanothione reductase (TryR) [1]. This conformational flexibility is critical for inducing specific subpocket formation within enzyme active sites, a phenomenon not observed with planar, fully aromatic quinazoline [2]. Substitution with generic quinazoline analogs would compromise target specificity and potency in applications requiring this induced-fit mechanism.

Quantitative Differentiation of Dihydroquinazoline (CAS 53378-34-0) in Key Performance Metrics


Enhanced Cytotoxicity Against HL-60 Leukemia Cells Under Hypoxic Conditions

Derivatives of 1,2-dihydroquinazoline N3-oxide demonstrate significantly enhanced cytotoxicity under hypoxic conditions compared to normoxic conditions, a differential effect not observed with the reference compound tirapazamine [1]. Compound 8 exhibited 5-fold higher toxicity under hypoxia (p<0.05) [2].

Anticancer Hypoxia-selective cytotoxin Leukemia

Potent Acetylcholinesterase (AChE) Inhibition Surpassing Galantamine

Certain 1,2-dihydroquinazoline derivatives exhibit potent AChE inhibitory activity that surpasses the clinically used drug galantamine [1]. Specifically, compounds 5d and 4f demonstrated IC50 values lower than that of galantamine [2].

Alzheimer's disease Cholinesterase inhibitor Neurodegeneration

Superior Radical Scavenging Activity Comparable to Standard Antioxidants

1,2-Dihydroquinazoline derivatives demonstrate notable radical scavenging activity, with IC50 values comparable to standard antioxidants butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) [1]. Compounds 4d and 4c showed IC50 values in the same range as BHT and BHA across multiple assays [2].

Antioxidant Free radical scavenging Oxidative stress

Selective T-type Calcium Channel Blockade with Potency Comparable to Kurtoxin

3,4-Dihydroquinazoline derivatives have been identified as potent and selective T-type calcium channel blockers, with the most potent compound (KYS05090) exhibiting an IC50 of 41 ± 1 nM against the Cav3.1 channel [1]. This potency is nearly comparable to that of Kurtoxin, a peptide toxin known for its high affinity for T-type channels [2].

Calcium channel blocker Anticancer Cardiovascular

In Vivo Tumor Growth Inhibition in Xenograft Model

The 3,4-dihydroquinazoline derivative KYS05047 demonstrated significant in vivo antitumor efficacy in an A549 lung adenocarcinoma xenograft mouse model [1]. Oral administration of KYS05047 at 2 or 10 mg/kg for 21 days significantly inhibited tumor growth [2].

Anticancer In vivo efficacy Xenograft

Conformational Restriction Converts Functional Activity to 5-HT3 Receptor Antagonism

Introducing a methylene bridge to arylguanidine structures to form dihydroquinazoline derivatives results in a complete switch in pharmacological activity, converting them to 5-HT3 receptor antagonists [1]. For example, compound A6CDQ acts as a 5-HT3 antagonist with a Ki of 80 nM, whereas the non-constrained analog exhibits different activity [2].

Serotonin receptor Antidepressant Conformational constraint

Optimal Application Scenarios for Dihydroquinazoline (CAS 53378-34-0) Based on Differentiated Evidence


Hypoxia-Selective Anticancer Drug Development

The demonstrated 5-fold increase in cytotoxicity under hypoxic conditions positions dihydroquinazoline derivatives as prime candidates for developing hypoxia-activated prodrugs (HAPs) targeting solid tumors [1]. This selectivity can minimize systemic toxicity while maximizing antitumor efficacy.

Alzheimer's Disease Therapeutics Targeting Cholinesterases

With AChE inhibitory activity surpassing galantamine, dihydroquinazoline derivatives offer a promising starting point for novel Alzheimer's disease treatments [2]. Their multifunctional profile, including antioxidant properties, may provide additional benefits in managing neurodegeneration.

T-type Calcium Channel Blocker for Cardiovascular and Cancer Indications

The potent and selective T-type calcium channel blockade (IC50 = 41 nM) and in vivo tumor growth inhibition validate the use of 3,4-dihydroquinazoline derivatives in developing therapeutics for hypertension, angina, and certain cancers [3].

Serotonin Receptor Modulators for CNS Disorders

The unique conformational constraint of the dihydroquinazoline ring enables the design of selective 5-HT3 receptor antagonists, offering a platform for developing novel antidepressants and antiemetics with improved target specificity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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